rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol
Description
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol: is a bicyclic compound with a unique structure that features a double bond and two hydroxyl groups
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(1R,4R)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m1/s1 |
InChI Key |
DSHXMENPUICESR-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)(CO)CO |
Canonical SMILES |
C1C2CC(C1C=C2)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can undergo oxidation reactions to form carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a saturated bicyclic alcohol.
Substitution: Formation of halogenated bicyclic compounds.
Scientific Research Applications
Chemistry: rel-(1R,4R)-Bicyclo[221]hept-5-ene-2,2-diyldimethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxyl groups and double bond.
Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond can participate in addition reactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: A saturated analog without the double bond.
Bicyclo[2.2.1]hept-5-ene: A similar compound without the hydroxyl groups.
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid: A compound with carboxyl groups instead of hydroxyl groups.
Uniqueness: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol is unique due to the presence of both a double bond and two hydroxyl groups in its bicyclic structure. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
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